molecular formula C15H14N2O3S2 B2878103 N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide CAS No. 1448027-42-6

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide

Cat. No.: B2878103
CAS No.: 1448027-42-6
M. Wt: 334.41
InChI Key: NBIHXOXOTGMGHT-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide is a synthetic chemical compound designed for research and development applications. This molecule incorporates a sulfonamide functional group, a key pharmacophore in medicinal chemistry that is found in a wide range of therapeutic agents, including antibiotics, carbonic anhydrase inhibitors, and anti-cancer drugs . The structure is further modified with furan and thiophene heterocycles, five-membered rings known to be privileged structures in drug discovery. These heterocycles can significantly influence a compound's physicochemical properties, biological activity, and pharmacokinetic profile, making them valuable scaffolds in the design of new bioactive molecules . This specific architecture suggests potential for investigation in several research areas. Sulfonamide-based compounds have been extensively studied as inhibitors of various enzymes, such as farnesyltransferase, an enzyme target in oncology research . The presence of multiple heteroaromatic rings (furan, thiophene, pyridine) makes this compound a candidate for exploration in molecular recognition and as a building block in the synthesis of more complex chemical entities. Researchers may find it valuable for probing structure-activity relationships (SAR) or as a precursor in the development of novel ligands for biological targets. The product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c18-22(19,15-4-1-6-16-9-15)17(10-13-5-7-20-12-13)11-14-3-2-8-21-14/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIHXOXOTGMGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s pyridine-sulfonamide core is shared with several analogs, but substituent variations significantly alter properties. Below is a comparative analysis:

Compound Core Structure Key Substituents Hypothesized Properties
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-3-sulfonamide (Target) Pyridine-sulfonamide Furan-3-ylmethyl, thiophen-2-ylmethyl High aromaticity, moderate solubility, potential for π-π interactions and metabolic stability
5-(4-chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (P1, EP 3227284B1) Pyridine-carboxamide Chlorophenyl, ethylsulfanyl, thiadiazolyl Increased lipophilicity (due to Cl, CF₃), possible antimicrobial activity
3-chloro-N-phenyl-phthalimide (Rev. Colomb. Cienc. Quím. Farm.) Phthalimide Chloro, phenyl Polymer precursor (polyimides), thermal stability, low solubility in polar solvents
N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide (Catalog of Pyridine Compounds) Pyridine-pivalamide Trimethylsilyl ethynyl, pivalamide Enhanced steric bulk, potential for covalent binding or catalytic applications

Electronic and Steric Effects

  • Target Compound : The furan and thiophene substituents introduce electron-rich aromatic systems, which may enhance binding to electron-deficient targets (e.g., enzyme active sites). The sulfonamide group’s electron-withdrawing nature could reduce basicity compared to pyridine alone .
  • The ethylsulfanyl group may contribute to redox activity .
  • 3-chloro-N-phenyl-phthalimide : The chloro and phenyl groups provide a rigid, planar structure ideal for polymer backbone formation, but limit solubility in aqueous environments .

Physicochemical Properties

While direct data for the target compound is unavailable, inferences can be drawn:

  • Solubility : The target’s heterocyclic substituents may improve aqueous solubility compared to purely aromatic analogs like 3-chloro-N-phenyl-phthalimide. However, it is likely less soluble than carboxamide derivatives (e.g., P1) due to the sulfonamide’s polarity .
  • Thermal Stability : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit high thermal stability (>200°C), whereas sulfonamides like the target compound may decompose at lower temperatures due to weaker S–N bonds .

Preparation Methods

Sequential Alkylation of Ammonia

A two-step alkylation protocol is employed to construct the asymmetrically substituted secondary amine:

  • First Alkylation :
    • Reagents : Furan-3-ylmethyl bromide, aqueous ammonia (25%), ethanol.
    • Conditions : Stir at 0–5°C for 4–6 hours.
    • Product : Furan-3-ylmethylamine (yield: 58–62%).
  • Second Alkylation :
    • Reagents : Thiophen-2-ylmethyl chloride, furan-3-ylmethylamine, K₂CO₃, DMF.
    • Conditions : Reflux at 80°C for 12 hours under nitrogen.
    • Product : N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine (yield: 45–50%).

Challenges : Over-alkylation to tertiary amines is minimized by using a 1:1 molar ratio of furan-3-ylmethylamine to thiophen-2-ylmethyl chloride.

Sulfonamide Formation via Nucleophilic Substitution

Reaction of Amine with Pyridine-3-sulfonyl Chloride

The secondary amine undergoes sulfonylation under controlled conditions:

  • Reagents : Pyridine-3-sulfonyl chloride (1.2 equiv), triethylamine (2.5 equiv), dichloromethane (DCM).
  • Procedure :
    • Dissolve N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)amine (1.0 equiv) in anhydrous DCM.
    • Add triethylamine dropwise at 0°C, followed by pyridine-3-sulfonyl chloride.
    • Stir at room temperature for 6–8 hours.
  • Workup :
    • Wash with 1M HCl (2×), saturated NaHCO₃ (2×), and brine.
    • Dry over MgSO₄ and concentrate under reduced pressure.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the title compound as a white solid (68–72% yield).

Key Optimization : Excess sulfonyl chloride ensures complete conversion, while triethylamine scavenges HCl to prevent side reactions.

Alternative Pathways and Comparative Analysis

One-Pot Alkylation-Sulfonylation Strategy

To reduce purification steps, a sequential one-pot method is reported:

  • Alkylation : React furan-3-ylmethylamine and thiophen-2-ylmethyl bromide with KOH in DMF at 60°C for 8 hours.
  • Sulfonylation : Directly add pyridine-3-sulfonyl chloride and stir for 12 hours.
  • Yield : 55–60% (crude purity: ~50% by UHPLC).

Advantage : Eliminates intermediate isolation but requires precise stoichiometry to avoid byproducts.

Solid-Phase Synthesis for High-Throughput Production

Immobilized glutamic acid derivatives on Rink amide resin have been utilized for analogous sulfonamides:

  • Steps :
    • Sulfonylation of resin-bound amine with 4-nitrobenzenesulfonyl chloride.
    • Sequential alkylation with furan-3-ylmethyl and thiophen-2-ylmethyl halides.
    • Cleavage with trifluoroacetic acid (TFA) to release the product.
  • Yield : 39% after purification.

Application : Preferred for combinatorial libraries due to scalability.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.83 (s, 1H, NH), 8.45–7.20 (m, 7H, aromatic), 4.32 (s, 4H, N–CH₂).
  • ¹³C NMR :
    • 152.1 (pyridine-C3), 142.5 (sulfonamide-SO₂), 110–125 (furan/thiophene carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 357.0821 (calc. 357.0818 for C₁₆H₁₇N₂O₃S₂).

Industrial-Scale Considerations and Environmental Impact

Solvent Selection and Recycling

  • Preferred Solvents : DMF (recyclable via distillation) and DCM (low boiling point).
  • Waste Management : Neutralization of acidic/basic washes minimizes environmental discharge.

Catalytic Methods for Greener Synthesis

Copper-catalyzed C–N coupling has been explored for similar sulfonamides:

  • Catalyst : CuI (10 mol%), phenanthroline ligand.
  • Conditions : K₃PO₄, dioxane, 100°C.
  • Yield : 50–55% (reduces halide waste).

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